molecular formula C11H18N2O3S B13507038 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B13507038
M. Wt: 258.34 g/mol
InChI Key: RGHKEIVHKWPYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a methoxy group, and diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:

    Step 1: 2-methoxybenzenesulfonyl chloride is prepared by sulfonation of 2-methoxyaniline.

    Step 2: The sulfonyl chloride is then reacted with diethylamine in the presence of pyridine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

5-amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its diethyl and methoxy groups may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-amino-N,N-diethyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5,12H2,1-3H3

InChI Key

RGHKEIVHKWPYLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.